tert-Butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate
Description
tert-Butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate (CAS: 1558787-04-4) is a carbamate derivative with a molecular formula of C₁₆H₃₂N₂O₂ and a molecular weight of 284.44 g/mol . Its structure features a tert-butyl carbamate group linked to a propylamine chain substituted with a 3,4-dimethylcyclohexyl moiety.
Properties
Molecular Formula |
C16H32N2O2 |
|---|---|
Molecular Weight |
284.44 g/mol |
IUPAC Name |
tert-butyl N-[3-[(3,4-dimethylcyclohexyl)amino]propyl]carbamate |
InChI |
InChI=1S/C16H32N2O2/c1-12-7-8-14(11-13(12)2)17-9-6-10-18-15(19)20-16(3,4)5/h12-14,17H,6-11H2,1-5H3,(H,18,19) |
InChI Key |
XCIRHOITTUMSKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)NCCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of this compound involves the reaction of tert-butyl isocyanate with 3-aminopropylamine .
Reaction Conditions: The reaction typically occurs in an organic solvent (such as dichloromethane or acetonitrile) under mild conditions .
Industrial Production: While specific industrial production methods are not widely documented, the compound is commercially available .
Chemical Reactions Analysis
Common Reagents and Conditions: Reagents like amines, isocyanates, and acid chlorides are used in its synthesis .
Major Products: The major product is the hydrochloride salt of the compound .
Scientific Research Applications
Chemistry: tert-Butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate serves as a building block in organic synthesis .
Biology and Medicine: Its applications in these fields are not extensively documented, but it may have potential as a pharmacophore or ligand .
Industry: The compound’s industrial applications remain to be explored .
Mechanism of Action
- Detailed information on its mechanism of action is scarce. it likely interacts with specific molecular targets or pathways due to its structural features .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl N-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate
- Molecular Formula : C₁₈H₂₁ClN₂O₄
- Molecular Weight : 364.82 g/mol
- Key Features: Substituted with a 3-chloro-1,4-dioxonaphthalene group instead of a cyclohexylamine. Exhibits a monoclinic crystal system (space group P2₁/n) with hydrogen-bonded dimeric structures stabilized by N–H⋯O interactions .
- Synthesis: Reacts 2,3-dichloro-1,4-naphthoquinone with tert-butyl 3-aminopropyl carbamate in acetonitrile .
- Applications : Demonstrated antimalarial, anticancer, and CDC25 phosphatase inhibitory activities .
tert-Butyl (3-methacrylamidopropyl)carbamate
- Molecular Formula : C₁₂H₂₂N₂O₃
- Molecular Weight : 242.32 g/mol
- Key Features :
- Contains a methacryloyl group instead of the cyclohexylamine substituent.
- Lower molecular weight and reduced steric bulk compared to the target compound.
- Applications : Primarily used in polymer chemistry due to its methacrylamide functionality .
tert-Butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate hydrochloride
- Molecular Formula: Not explicitly provided, but likely similar to the target compound with a cyclopentylmethyl group.
- Key Features :
Physicochemical and Functional Differences
Biological Activity
tert-Butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate, with the CAS number 1558787-04-4, is a synthetic organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, outlining its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₃₂N₂O₂
- Molecular Weight : 284.44 g/mol
- IUPAC Name : this compound
The compound features a tert-butyl group, a dimethylcyclohexyl moiety, and a carbamate linkage, which contribute to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets in biological systems:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Interaction : It can interact with various receptors on cell surfaces, influencing signaling pathways critical for cellular functions.
- Pathway Modulation : By altering the activity of key proteins or enzymes, it can affect biochemical pathways involved in disease processes.
Biological Activity and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound in neurodegenerative diseases and cancer research:
Anticancer Activity
In another context, compounds featuring similar functional groups have been studied for their anticancer properties. Research indicates that carbamate derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways linked to cell survival. This suggests that this compound may also possess similar anticancer activities.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuroprotection | Inhibition of Aβ aggregation; protective effects on astrocytes |
| Study B | Anticancer | Induction of apoptosis in cancer cell lines; modulation of survival pathways |
Comparative Analysis
When comparing this compound with other similar compounds, its unique structural features confer distinct biological activities. For example:
| Compound | Unique Features | Biological Activity |
|---|---|---|
| tert-butyl N-{3-[(3,4-dimethylphenyl)amino]propyl}carbamate | Different aromatic substitution | Enhanced receptor binding affinity |
| tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]butyl}carbamate | Longer alkyl chain | Increased lipophilicity affecting bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
